![molecular formula C10H12N2O2 B2926689 2,3-Dihydro-1-benzofuran-3-ylmethylurea CAS No. 2411250-16-1](/img/structure/B2926689.png)
2,3-Dihydro-1-benzofuran-3-ylmethylurea
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Overview
Description
“2,3-Dihydro-1-benzofuran-3-ylmethylurea” is a chemical compound. It is related to the class of benzofuran compounds which are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized from various methods. For instance, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives, including 2,3-Dihydro-1-benzofuran-3-ylmethylurea, have been identified to possess strong anti-tumor properties. Research indicates that these compounds can inhibit the growth of various cancer cells, making them potential candidates for anti-cancer drug development .
Antibacterial Properties
Studies have shown that benzofuran compounds exhibit significant antibacterial activity. This makes 2,3-Dihydro-1-benzofuran-3-ylmethylurea a valuable compound for the synthesis of new antibacterial agents that could be used to treat bacterial infections .
Antioxidative Effects
The antioxidative capabilities of benzofuran derivatives are well-documented. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing diseases associated with oxidative damage .
Antiviral Applications
Benzofuran derivatives have been found to have antiviral activities. For instance, certain benzofuran compounds have shown effectiveness against the hepatitis C virus, suggesting that 2,3-Dihydro-1-benzofuran-3-ylmethylurea could be explored as a potential antiviral drug .
Synthesis of Complex Benzofuran Systems
Recent advancements in chemical synthesis have enabled the construction of complex benzofuran systems. These methods are essential for creating a variety of polycyclic benzofuran compounds, which have numerous applications in medicinal chemistry .
Enantioselective Synthesis
The enantioselective synthesis of benzofuran derivatives is a critical area of research, particularly for the pharmaceutical industry. Chiral 2,3-dihydrobenzofurans, such as 2,3-Dihydro-1-benzofuran-3-ylmethylurea, are important for the development of optically active pharmaceuticals .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including medicine, pharma, electronics, agriculture, chemical catalysis, and the food industry .
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2,3-dihydro-1-benzofuran-3-ylmethylurea, have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, the anti-tumor activity of benzofuran compounds suggests that they may interact with targets involved in cell proliferation and apoptosis .
Biochemical Pathways
Given the reported biological activities of benzofuran compounds, it can be inferred that the compound may influence pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .
Result of Action
The molecular and cellular effects of 2,3-Dihydro-1-benzofuran-3-ylmethylurea’s action would depend on its specific targets and mode of action. Given its reported biological activities, potential effects could include inhibition of cell proliferation (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication or bacterial growth (in the case of anti-viral or antibacterial activity) .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)12-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHKRELBPCENAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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